Ethyl 6-(hydroxymethyl)-5-methylnicotinate Ethyl 6-(hydroxymethyl)-5-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661577
InChI: InChI=1S/C10H13NO3/c1-3-14-10(13)8-4-7(2)9(6-12)11-5-8/h4-5,12H,3,6H2,1-2H3
SMILES: CCOC(=O)C1=CN=C(C(=C1)C)CO
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Ethyl 6-(hydroxymethyl)-5-methylnicotinate

CAS No.:

Cat. No.: VC13661577

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(hydroxymethyl)-5-methylnicotinate -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name ethyl 6-(hydroxymethyl)-5-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C10H13NO3/c1-3-14-10(13)8-4-7(2)9(6-12)11-5-8/h4-5,12H,3,6H2,1-2H3
Standard InChI Key RYRGIFHCIKTSLF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C(=C1)C)CO
Canonical SMILES CCOC(=O)C1=CN=C(C(=C1)C)CO

Introduction

Ethyl 6-(hydroxymethyl)-5-methylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. It is characterized by the presence of an ethyl ester group and a hydroxymethyl substituent at the 6-position of the pyridine ring, along with a methyl group at the 5-position. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Synthesis and Purification

The synthesis of Ethyl 6-(hydroxymethyl)-5-methylnicotinate typically involves the esterification of 6-(hydroxymethyl)-5-methylnicotinic acid with ethanol. This reaction is commonly catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through distillation or recrystallization. In industrial settings, continuous flow reactors are utilized for scalability, allowing for better control over reaction parameters and improving yield and purity.

Biological Activity and Potential Applications

Ethyl 6-(hydroxymethyl)-5-methylnicotinate has been noted for its role in influencing cellular processes, including interactions with various enzymes and receptors. These properties suggest that it may have therapeutic potential in metabolic disorders or conditions related to oxidative stress. Studies on its interactions with specific enzymes and receptors are crucial for understanding its mechanism of action and potential therapeutic effects.

Research Findings and Future Directions

Research on Ethyl 6-(hydroxymethyl)-5-methylnicotinate has focused on its interactions with specific enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For example, its ability to inhibit certain enzymes could lead to applications in treating diseases where these enzymes are overactive. Further studies are needed to fully explore its therapeutic potential and to understand its safety profile.

Comparison with Similar Compounds

Ethyl 6-(hydroxymethyl)-5-methylnicotinate shares structural similarities with other nicotinic acid derivatives but is unique due to its specific functional groups. A comparison with similar compounds highlights how its unique functional groups may influence its reactivity and biological activity.

Compound NameCAS NumberMolecular FormulaMolecular Weight
Ethyl 6-(hydroxymethyl)-5-methylnicotinate1477901-67-9C10H13NO3195.22 g/mol
Methyl 6-(hydroxymethyl)nicotinate56026-36-9C8H9NO3167.16 g/mol
Ethyl Nicotinate-C8H9NO2151.16 g/mol
Nicotinic Acid-C6H5NO2123.11 g/mol

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